Morpholine diphenylphosphinodithioate
Description
General Overview of Dithiophosphinate Chemistry in Contemporary Research
Dithiophosphinates, characterized by the [R₂PS₂]⁻ functional group, are a class of organophosphorus ligands that have garnered considerable attention in coordination chemistry. These ligands are classified as "soft" bases, predisposing them to form stable complexes with transition metals. researchgate.net The versatility of dithiophosphinate ligands stems from their ability to act as mono- or bidentate ligands, and they can also function as bridging ligands to form polynuclear complexes. researchgate.net
The coordination chemistry of dithiophosphinates is extensive, with the PS₂⁻ moiety capable of coordinating in monodentate, bidentate (both symmetrically and asymmetrically), and polydentate fashions. researchgate.net This adaptability allows for the synthesis of a wide array of metal complexes with diverse geometries and electronic properties.
In contemporary research, dithiophosphinates are explored for a variety of applications, as detailed in the table below.
| Application Area | Description of Research Focus |
| Catalysis | Dithiophosphinate complexes, particularly of palladium, are investigated as catalysts in organic synthesis. The electronic and steric properties of the ligands can be tuned to influence the catalytic activity and selectivity of the metal center. recercat.cat |
| Materials Science | These ligands are used to synthesize single-source precursors for the production of metal sulfide (B99878) nanoparticles. researchgate.net The decomposition of dithiophosphinate-metal complexes offers a controlled route to materials with specific electronic and optical properties. |
| Flotation Agents | In the mining industry, dialkyl dithiophosphinates are employed as highly selective collectors for the flotation of copper, lead, and precious metal sulfides from ores rich in pyrite. researchgate.netdeepdyve.com Their effectiveness is attributed to the strong and selective interactions between the dithiophosphinate and the metal sulfide surfaces. deepdyve.com |
| Luminescent Materials | Gold(I) dithiophosphonate complexes have been shown to exhibit interesting luminescent properties, which are influenced by gold-gold interactions in the solid state. unirioja.esresearchgate.net This has prompted research into their potential use in optical devices and sensors. |
The ongoing research into dithiophosphinate chemistry highlights their importance as versatile building blocks for the creation of functional molecules and materials.
Significance of the Morpholine (B109124) Heterocycle as a Structural Motif in Chemical Science
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.netnih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds and its ability to confer favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.netsci-hub.se
The presence of the morpholine moiety in a molecule can lead to several advantageous properties:
Improved Solubility and Permeability: The morpholine ring can enhance aqueous solubility and improve membrane permeability, which are critical factors for drug absorption and distribution. mdpi.com
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body. nih.govresearchgate.net
Enhanced Potency and Selectivity: The morpholine group can participate in key binding interactions with biological targets, such as enzymes and receptors, leading to increased potency and selectivity. nih.govnih.govsci-hub.se
The significance of the morpholine heterocycle is underscored by its presence in numerous approved drugs across various therapeutic areas. jchemrev.com
| Therapeutic Area | Example Drug | Role of Morpholine Moiety |
| Oncology | Gefitinib | Prolongs the plasma half-life of the drug. sci-hub.se |
| Anticoagulant | Rivaroxaban | Contributes to the inhibitory activity and allows for sufficient oral absorption. sci-hub.se |
| Antiemetic | Aprepitant | Increases potency by reducing the basicity of a nearby nitrogen atom. sci-hub.se |
| Antibiotic | Linezolid | A key structural component for antibacterial activity. |
Beyond medicinal chemistry, morpholine and its derivatives are used in agrochemicals and as corrosion inhibitors, further demonstrating the broad utility of this heterocyclic scaffold. e3s-conferences.org The continuous development of new synthetic methods to access functionalized morpholines ensures its continued importance in chemical science. nih.govresearchgate.netresearchgate.netresearchgate.net
Rationale for Dedicated Academic Investigation of Morpholine Diphenylphosphinodithioate
The dedicated academic investigation of a hybrid molecule such as this compound is predicated on the principle of molecular design, where well-understood functional motifs are combined to create new chemical entities with potentially novel and enhanced properties. The rationale for studying this specific compound is rooted in the distinct and highly valuable characteristics of its constituent parts: the dithiophosphinate ligand system and the morpholine heterocycle.
A compound that has been studied, morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate (also known as GYY4137), serves as a prominent example of the interesting biological activities that can arise from such a combination. GYY4137 is a slow-releasing hydrogen sulfide (H₂S) donor, a property that has made it a valuable pharmacological tool for investigating the diverse biological roles of H₂S. nih.gov The advantage of GYY4137 over simple sulfide salts is its ability to release H₂S in a slow, sustained manner, which more closely mimics endogenous production. nih.gov This has spurred further research into the biological and pharmacological effects of GYY4137 and related compounds. nih.gov
The academic investigation into this compound is driven by several key research questions:
Synthesis and Structural Characterization: Developing efficient synthetic routes to this and related molecules is a primary objective. Detailed structural analysis, for instance through X-ray crystallography, would provide fundamental insights into its molecular geometry and intermolecular interactions. nih.gov
Coordination Chemistry: A central area of investigation would be the coordination behavior of this compound with various metal ions. The combination of the "soft" dithiophosphinate donor atoms and the "hard" nitrogen and oxygen atoms of the morpholine ring could lead to unique coordination modes and the formation of novel metal-organic complexes with interesting structural and electronic properties.
Biological Activity: Given the established bioactivity of many morpholine derivatives and the biological relevance of compounds like GYY4137, it is logical to screen this compound for a range of biological activities. nih.govnih.gov This could include anticancer, anti-inflammatory, or antimicrobial assays.
Material Science Applications: The potential of this compound as a ligand for the synthesis of new materials could be explored. For example, its metal complexes could be investigated as precursors for nanomaterials or as components in new luminescent or catalytic systems. unirioja.esacademie-sciences.fr
In essence, the academic pursuit of this compound is a rational step in chemical exploration. It seeks to leverage the well-documented advantages of dithiophosphinates and morpholines to create a new molecular scaffold with the potential for novel applications in coordination chemistry, medicinal chemistry, and materials science.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diphenyl-sulfanyl-sulfanylidene-λ5-phosphane;morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11PS2.C4H9NO/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-6-4-2-5-1/h1-10H,(H,14,15);5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOPIQXYTZZNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NOPS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Synthetic Routes to Morpholine (B109124) Diphenylphosphinodithioate
The formation of morpholine diphenylphosphinodithioate is primarily achieved through a two-step process: first, the synthesis of the diphenylphosphinodithioate anion, typically as its acidic precursor, followed by its reaction with morpholine to form the target salt.
Established Synthetic Pathways for the Phosphinodithioate Anion
The key precursor for the target compound is diphenylphosphinodithioic acid (Ph₂P(S)SH). Modern synthetic chemistry has moved beyond classical methods to establish facile, high-yield, one-pot reactions that are scalable to industrial levels. acs.orgacs.org
One highly efficient route begins with chlorodiphenylphosphine (ClPPh₂). In a one-pot reaction, chlorodiphenylphosphine is treated with elemental sulfur to yield diphenylphosphinothioic chloride (ClP(=S)Ph₂). researchgate.net Subsequent reaction with sodium hydrosulfide can then produce the desired diphenylphosphinodithioic acid.
An alternative and superior pathway involves the reaction of diphenylphosphine (B32561) (HPPh₂) with elemental sulfur in the presence of a base like triethylamine (Et₃N). This method directly produces the triethylammonium (B8662869) salt of diphenylphosphinodithioic acid, which can be easily converted to the free acid by treatment with a strong acid such as hydrochloric acid. acs.org This process is notable for its high atom efficiency and the use of readily available and inexpensive starting materials. acs.orgacs.org The reaction is robust enough to be successfully conducted on a kilogram scale, yielding the product in high quality and quantity. acs.org
Table 1: Comparison of Synthetic Pathways to Diphenylphosphinodithioic Acid This table is interactive. Click on the headers to sort the data.
| Starting Material | Key Reagents | Product | Scale | Key Advantages | Reference |
|---|
Methodologies for Incorporating the Morpholine Moiety
The incorporation of the morpholine moiety to form this compound is a straightforward acid-base neutralization reaction. This is a standard and highly efficient method for the synthesis of ammonium (B1175870) salts of various dithiophosphoric and dithiocarbamic acids. nih.govnih.gov
Once diphenylphosphinodithioic acid has been synthesized and isolated, it is dissolved in a suitable organic solvent, such as ethanol or diethyl ether. An equimolar amount of morpholine is then added to the solution. The reaction typically proceeds smoothly at room temperature, leading to the formation of the morpholinium diphenylphosphinodithioate salt, which often precipitates from the solution and can be isolated by filtration.
The reaction involves the transfer of a proton from the acidic thiol group (-SH) of the diphenylphosphinodithioic acid to the basic nitrogen atom of morpholine. This results in the formation of the positively charged morpholinium cation and the negatively charged diphenylphosphinodithioate anion, which are held together by electrostatic forces.
Optimization of Reaction Conditions and Yields
For the final salt formation step, the reaction is typically quantitative. Optimization focuses on practical aspects of product isolation.
Solvent Choice: The choice of solvent is crucial. A solvent in which the diphenylphosphinodithioic acid is soluble but the resulting morpholinium salt is sparingly soluble is ideal, as it facilitates product precipitation and simplifies purification, leading to high recovered yields.
Stoichiometry: Precise control of the 1:1 molar ratio between the acid and morpholine is necessary to avoid the presence of unreacted starting materials in the final product.
Temperature: While the reaction occurs at room temperature, cooling the mixture after reaction can further decrease the solubility of the salt and maximize the precipitated yield.
Advanced Derivatization and Functionalization Strategies
Further chemical modifications can be envisioned at either the phosphorus center of the anion or on the morpholine ring of the cation to produce a library of related compounds with tailored properties.
Selective Modifications at the Phosphorus Center
The diphenylphosphinodithioate anion offers opportunities for modification primarily through altering the substituents on the phosphorus atom. While direct substitution on the synthesized anion is challenging, derivatives can be accessed by using appropriately substituted precursors in the initial synthesis.
A more advanced strategy for diversification involves the direct modification of tertiary phosphines, which are precursors to the dithiophosphinate. A nickel-catalyzed process enables the selective dearylation of alkylated phosphonium salts, allowing for the exchange of an aryl group (like phenyl) for an alkyl group. chemrxiv.org This formal substitution at the phosphorus center could be applied to synthesize a range of R(Ph)P(S)SH acids, which could then be reacted with morpholine. This approach allows for the precise tuning of the electronic and steric properties of the resulting phosphinodithioate anion. chemrxiv.org
Table 2: Potential Strategies for Modification at the Phosphorus Center This table is interactive. Click on the headers to sort the data.
| Strategy | Description | Potential Outcome | Reference |
|---|---|---|---|
| Precursor Modification | Synthesizing the dithiophosphinic acid from variously substituted diaryl or alkyl/aryl phosphines. | Creates anions with different electronic/steric profiles (e.g., (4-MeOPh)₂P(S)SH). | tandfonline.com |
| Nickel-Catalyzed Dearylation | A multi-step sequence where a phosphine precursor is alkylated and then a phenyl group is catalytically cleaved and replaced. | Allows for the creation of alkyl-phenyl phosphinodithioate derivatives. | chemrxiv.org |
Functionalization of the Morpholine Ring System
The morpholine ring is a privileged scaffold in medicinal chemistry and numerous methods for its functionalization have been developed. nih.govnih.gov These strategies can be applied to create derivatives of this compound, either by using a pre-functionalized morpholine in the salt formation step or by attempting to functionalize the morpholinium cation post-synthesis, though the latter is less common due to the protonated nitrogen.
The most common approach is to employ substituted morpholine derivatives in the synthesis. Efficient procedures have been developed for the solution-phase preparation of a wide array of substituted morpholines. nih.gov
N-Substituted Morpholines: While the nitrogen in the target compound is protonated, it is possible to start with an N-substituted morpholine that also contains a separate basic site for protonation, although this is synthetically complex. A more practical approach to achieve N-functionalization is to use the diphenylphosphinodithioate anion as a counter-ion for a quaternary morpholinium salt, which can be prepared by reacting an N-substituted morpholine with an alkylating agent.
C-Substituted Morpholines: A wide variety of morpholines with substituents on the carbon atoms of the ring can be synthesized. For instance, tandem hydroamination and asymmetric transfer hydrogenation reactions can produce 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org These functionalized morpholines can then be used in the acid-base reaction with diphenylphosphinodithioic acid to generate a library of diverse final compounds.
These synthetic strategies provide robust pathways to not only produce this compound but also to generate a wide array of its derivatives for further study and application.
Novel Multi-component Reactions Involving the Compound
Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. While specific MCRs involving this compound as a primary reactant or product are not extensively documented in the literature, the principles of MCRs can be applied to synthesize analogous structures or utilize key functional components of the target molecule.
For instance, MCRs are widely used for the synthesis of heterocyclic phosphonates and α-aminophosphonates. These reactions often involve the condensation of an aldehyde, an amine, and a phosphorus-containing nucleophile. A hypothetical MCR approach to a related structure could involve the reaction of diphenylphosphine sulfide (B99878), sulfur, an aldehyde, and morpholine in a one-pot synthesis.
A notable example of morpholine's involvement in MCRs is its use in defluorinative cycloadditions. In one study, the reaction between gem-difluoroalkenes and organic azides in the presence of excess morpholine as a base led to the formation of fully substituted 1,2,3-triazoles with a morpholine moiety at the C-4 position. beilstein-journals.org This reaction proceeds through an addition-elimination mechanism where morpholine acts as the initial nucleophile, followed by a [3+2] cycloaddition with the azide. beilstein-journals.org This highlights the potential for the morpholine fragment to be incorporated into complex heterocyclic systems via MCRs.
The Castagnoli-Cushman reaction, another type of MCR, has been employed to synthesize morpholine derivatives from diglycolic anhydride and imines. nih.gov While not directly involving a phosphinodithioate group, this demonstrates the utility of the morpholine scaffold as a building block in diversity-oriented synthesis.
Table 1: Examples of Multi-component Reactions Involving Morpholine or Phosphonate Moieties
| Reaction Type | Reactants | Product Class | Reference |
|---|---|---|---|
| Defluorinative Cycloaddition | gem-Difluoroalkene, Organic Azide, Morpholine | 1,4,5-Trisubstituted-1,2,3-triazole | beilstein-journals.org |
| Kabachnik–Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonate | researchgate.net |
| Castagnoli-Cushman Reaction | Diglycolic Anhydride, Imine | Morpholine Derivative | nih.gov |
Mechanistic Insights into Synthesis and Transformation Reactions
Detailed Reaction Mechanisms for Phosphinodithioate Formation
The formation of S-morpholino diphenylphosphinodithioate typically proceeds via a nucleophilic substitution reaction. The most common pathway involves the reaction of a salt of diphenylphosphinodithioic acid with a suitable morpholine-derived electrophile or, more commonly, the reaction of a diphenylphosphinodithioic acid derivative with morpholine.
A plausible mechanism involves the following steps:
Activation of the Phosphorus Center : Diphenylphosphinodithioic acid can be converted to a more reactive species, such as an acid chloride (diphenylphosphinodithioic chloride) or activated ester. This is a common strategy to facilitate nucleophilic attack.
Nucleophilic Attack : The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic phosphorus atom of the activated phosphinodithioate. This attack results in the formation of a pentacoordinate intermediate.
Leaving Group Departure : The intermediate then collapses, leading to the departure of the leaving group (e.g., a chloride ion) and the formation of the P-N bond.
Alternatively, the reaction can be performed under conditions that favor the formation of a disulfide bridge first, followed by an intramolecular rearrangement or reaction with morpholine. However, the direct nucleophilic substitution at the phosphorus center is generally the most straightforward pathway for creating the P-N linkage characteristic of a phosphinamide, though in this case, the product is an S-amino-dithiophosphinate, suggesting a different connectivity (P-S-N).
For a P-S-N linkage, the mechanism would likely involve the reaction of diphenylphosphinodithioic acid with an N-electrophilic morpholine derivative, such as N-chloromorpholine.
Deprotonation : Diphenylphosphinodithioic acid is deprotonated by a base to form the diphenylphosphinodithioate anion. This anion is a soft nucleophile, with the negative charge delocalized over the two sulfur atoms.
Nucleophilic Attack by Sulfur : One of the sulfur atoms of the diphenylphosphinodithioate anion attacks the electrophilic atom (e.g., chlorine) of the N-halomorpholine.
Displacement : The halide ion is displaced, forming the S-N bond and yielding the final this compound product.
Nucleophilic Reaction Pathways of the Morpholine Moiety
The morpholine moiety contains a secondary amine nitrogen atom which is typically nucleophilic. However, the presence of the adjacent oxygen atom in the ring exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen. wikipedia.org This makes morpholine a weaker base and a less potent nucleophile compared to other cyclic secondary amines like piperidine. wikipedia.org
Despite this reduced reactivity, the nitrogen atom in morpholine readily participates in a variety of nucleophilic reactions:
N-Alkylation and N-Arylation : Morpholine can act as a nucleophile to displace leaving groups from alkyl or aryl halides to form N-substituted morpholinium salts.
Acylation : It reacts with acid chlorides, anhydrides, and esters to form N-acylmorpholine derivatives (amides).
Michael Addition : Morpholine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
Mannich Reaction : It can serve as the amine component in the Mannich reaction, reacting with formaldehyde and a compound containing an active hydrogen.
In the context of this compound, if the linkage is P-N, the nucleophilicity of the nitrogen is significantly diminished due to the strong electron-withdrawing nature of the diphenylphosphinodithioyl group. The lone pair on the nitrogen atom is delocalized into the d-orbitals of the phosphorus atom, making it much less available for further reactions. If the linkage is P-S-N, the nitrogen atom retains more of its inherent nucleophilicity, although it would still be influenced by the adjacent sulfur atom.
Radical Processes in Phosphorus-Containing Compounds
Phosphorus-containing compounds are known to participate in a variety of radical reactions. Phosphorus-centered radicals are key intermediates in many synthetic transformations, including the formation of phosphorus-carbon bonds. These radicals can be generated through several methods, such as the photolytic or thermal cleavage of P-H, P-P, P-S, or P-halogen bonds, or via single-electron transfer (SET) processes.
The stability of phosphorus-centered radicals is influenced by several factors. Bulky ligands can provide kinetic stabilization, sterically hindering dimerization or other decomposition pathways. Electronic stabilization can occur through the delocalization of the unpaired electron over a π-system or with adjacent heteroatoms.
Common radical reactions involving organophosphorus compounds include:
Radical Addition : Phosphinoyl radicals (R₂P•=O) and related species can add across double and triple bonds, a process known as radical phosphorylation. This is a powerful method for forming C-P bonds.
Homolytic Substitution : A radical can attack the phosphorus atom, displacing another group.
Cyclization Reactions : Radical cyclizations initiated by phosphorus radicals are used to construct various phosphorylated carbocyclic and heterocyclic scaffolds.
Recent advances have focused on generating phosphorus radicals under mild conditions using transition metal catalysis, photoredox catalysis, or electrochemical methods. These approaches have expanded the scope and applicability of radical phosphorylation in organic synthesis.
Aminolysis Kinetics and Mechanisms of Related Phosphinates
The aminolysis of phosphinate esters and their thio- and dithio-analogs has been studied to understand the mechanism of nucleophilic substitution at the phosphorus center. A study on the aminolysis of aryl diphenylphosphinates, including p-nitrophenyl diphenylphosphinodithioate, with various amines in acetonitrile provides significant mechanistic insights.
The general order of reactivity for the amines was found to be diamines > n-butylamine > secondary amines (like morpholine and piperidine). For butylaminolysis, the reaction follows a two-term rate law, indicating both a first-order and a second-order dependence on the amine concentration, with the second-order term being dominant. This suggests a mechanism where a second molecule of the amine acts as a general base catalyst.
In contrast, reactions with secondary amines, including morpholine, and diamines follow a simpler rate law that is first order in the amine only. This is consistent with a pathway involving a rate-determining collapse of a zwitterionic pentacoordinate intermediate. For diamines, this collapse is proposed to be intramolecularly general base catalyzed.
Table 2: Second-Order Rate Constants (k₂) for the Aminolysis of p-Nitrophenyl Diphenylphosphinodithioate in Acetonitrile at 25°C
| Amine | k₂ (L mol⁻¹ s⁻¹) |
|---|---|
| Piperidine | 1.11 x 10⁻³ |
| Morpholine | 1.09 x 10⁻⁴ |
| Pyrrolidine | 1.30 x 10⁻² |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diphenylphosphine sulfide |
| Morpholine |
| gem-Difluoroalkenes |
| Organic Azides |
| 1,2,3-Triazoles |
| Diglycolic anhydride |
| Diphenylphosphinodithioic acid |
| N-chloromorpholine |
| Piperidine |
| Aryl diphenylphosphinates |
| p-Nitrophenyl diphenylphosphinodithioate |
| n-Butylamine |
| Pyrrolidine |
Iii. Advanced Spectroscopic and Structural Characterization
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic arrangement within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of Morpholine (B109124) diphenylphosphinodithioate, a detailed three-dimensional model of the molecule can be constructed.
A successful crystallographic analysis would yield a wealth of structural information. This would include the precise bond lengths, bond angles, and torsion angles within the Morpholine diphenylphosphinodithioate molecule. For instance, the P-S, P-C, and P-N bond lengths and the geometry around the phosphorus center could be definitively established. The conformation of the morpholine ring, typically a chair conformation, would also be confirmed.
A hypothetical data table that would be generated from such an analysis is presented below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.345 |
Advanced Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR experiments would provide a comprehensive picture of its behavior in solution.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the morpholine ring and the phenyl groups. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule, corresponding to the carbons of the morpholine and phenyl moieties.
³¹P NMR: The phosphorus-31 NMR spectrum would exhibit a single resonance, the chemical shift of which is highly sensitive to the electronic environment of the phosphorus atom and the nature of its substituents. This provides a key diagnostic signal for the dithiophosphate (B1263838) group.
Interactive Data Table: Hypothetical NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity |
| ¹H | 7.8-8.0 (aromatic) | Multiplet |
| ¹H | 7.4-7.6 (aromatic) | Multiplet |
| ¹H | 3.7-3.9 (morpholine -OCH₂) | Multiplet |
| ¹H | 3.0-3.2 (morpholine -NCH₂) | Multiplet |
| ¹³C | 130-135 (aromatic) | |
| ¹³C | 128-130 (aromatic) | |
| ¹³C | 66-68 (morpholine -OCH₂) | |
| ¹³C | 45-47 (morpholine -NCH₂) | |
| ³¹P | 80-90 | Singlet |
Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the through-space proximity of different protons within the molecule. This data would help to elucidate the preferred conformation of the molecule in solution, for example, the relative orientation of the phenyl groups with respect to the dithiophosphate backbone and the conformation of the morpholine ring.
If this compound participates in any dynamic processes, such as ligand exchange or conformational changes that occur on the NMR timescale, this can be studied using variable-temperature NMR experiments. By recording spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals, which can provide quantitative information about the rates and activation energies of these processes. For instance, if the morpholine group were to dissociate and re-associate with the phosphorus center, dynamic NMR would be a powerful tool to study the kinetics of this exchange.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful tool for probing the molecular structure of this compound. These methods allow for the identification of characteristic functional groups and the elucidation of the bonding environment within the ionic pair.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands arising from both the morpholinium cation and the diphenylphosphinodithioate anion. The protonation of the morpholine nitrogen to form the morpholinium cation leads to the appearance of N⁺-H stretching and bending vibrations. Concurrently, the deprotonation of the diphenylphosphinodithioic acid results in characteristic vibrations of the PS₂⁻ group.
Key vibrational modes anticipated for the morpholinium cation include the N⁺-H stretching vibrations, which typically appear in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are also expected in the 3000-2800 cm⁻¹ range. For the diphenylphosphinodithioate anion, the P-S symmetric and asymmetric stretching vibrations are of particular diagnostic importance.
Based on studies of related triethylammonium (B8662869) salts, the protonation of the amine results in noticeable shifts in the C-N stretching frequencies and the appearance of bands associated with the N⁺-H group. For instance, in protonated triethylammonium carbonate, additional peaks above 3000 cm⁻¹ and around 1400 cm⁻¹ are attributed to the N⁺-H of the quaternary nitrogen. researchgate.net
An interactive data table summarizing the expected FTIR assignments for this compound, based on data from analogous compounds, is presented below.
| Frequency Range (cm⁻¹) | Assignment | Originating Ion |
| 3200-2800 | N⁺-H stretching | Morpholinium Cation |
| 3000-2850 | C-H stretching (asymmetric and symmetric) | Morpholinium Cation |
| ~1600 | N⁺-H bending | Morpholinium Cation |
| ~1480, ~1380 | C-N stretching (altered by protonation) | Morpholinium Cation |
| ~1100 | C-O-C stretching | Morpholinium Cation |
| 690-750 | P-C (phenyl) stretching | Diphenylphosphinodithioate Anion |
| 600-700 | P=S asymmetric stretching | Diphenylphosphinodithioate Anion |
| 500-600 | P=S symmetric stretching | Diphenylphosphinodithioate Anion |
Note: The exact positions of these bands can be influenced by intermolecular interactions in the solid state.
Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as the S-P-S moiety of the diphenylphosphinodithioate anion. The symmetric P=S stretching vibration, in particular, is expected to give rise to a strong and characteristic Raman signal. This band is crucial for confirming the structure of the dithiophosphinodithioate anion.
While specific Raman data for this compound is scarce, analysis of related dithiophosphinic acids and their salts indicates that the symmetric P=S stretch typically appears in the 500-600 cm⁻¹ region. The asymmetric P=S stretch is expected at a higher wavenumber, generally between 600 and 700 cm⁻¹. The phenyl ring vibrations of the diphenylphosphinodithioate anion will also be prominent in the Raman spectrum, with characteristic bands for C-C stretching and C-H bending.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural characterization of this compound. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for analyzing such ionic compounds.
In the positive-ion mode of ESI-MS, the morpholinium cation is expected to be observed as a prominent peak at an m/z corresponding to its molecular weight plus a proton (C₄H₁₀NO⁺). In the negative-ion mode, the diphenylphosphinodithioate anion (C₁₂H₁₀PS₂⁻) would be detected at its corresponding m/z. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of these ions, confirming the identity of the compound. The technique is also sensitive enough to detect any adducts or clusters that may form in the ESI process.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ions of the morpholinium cation and the diphenylphosphinodithioate anion are isolated and fragmented, can provide valuable structural information.
For the morpholinium cation , fragmentation is likely to proceed through the loss of small neutral molecules. Potential fragmentation pathways could include the loss of water (H₂O) or ethylene (B1197577) (C₂H₄), leading to characteristic fragment ions.
For the diphenylphosphinodithioate anion , collision-induced dissociation would likely lead to the cleavage of the P-C and P-S bonds. The loss of a sulfur atom (S) or a sulfhydryl radical (•SH) are plausible initial fragmentation steps. The cleavage of the P-C bond could result in the formation of a phenyl radical (•C₆H₅) or a diphenylphosphinodithioate radical anion. Studies on the derivatization of organophosphorus acids for enhanced ESI-MS/MS sensitivity have shown that characteristic neutral losses and core structure ions can be identified, which aids in the structural elucidation of unknown related compounds. mdpi.com
Electronic and Luminescence Spectroscopy
The electronic and luminescence properties of this compound are primarily associated with the diphenylphosphinodithioate anion, as the morpholinium cation does not possess low-energy electronic transitions. The phenyl rings in the diphenylphosphinodithioate moiety contain π-systems that can undergo electronic excitations upon absorption of ultraviolet light.
While the specific compound may not be strongly luminescent in itself, dithiophosphinate ligands are known to form complexes with metal ions that can exhibit interesting photophysical properties. The luminescent behavior of such complexes is often attributed to ligand-to-metal charge transfer (LMCT) or intraligand transitions. Studies on ammonium (B1175870) salts of spiropyrans have demonstrated that the introduction of an ammonium group can influence the luminescent properties of the molecule. mdpi.com For this compound, any observed luminescence would likely be weak and originate from π-π* transitions within the phenyl rings of the anion. Further investigation into its coordination complexes would be necessary to explore its potential as a luminescent material.
X-ray Absorption Spectroscopy (XAS) and Related Techniques
X-ray based techniques provide direct probes of elemental composition, oxidation state, and the local atomic environment around a specific element.
Extended X-ray Absorption Fine Structure (EXAFS) is an ideal technique for determining the local coordination environment of the metal atom in a diphenylphosphinodithioate complex, providing precise information on bond lengths, coordination numbers, and the identity of neighboring atoms. The technique involves scanning the X-ray energy through an absorption edge (e.g., the K-edge of a first-row transition metal or the L-edge of a heavier metal) and analyzing the oscillations in the absorption coefficient past the edge.
These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Fourier transformation of the EXAFS signal yields a radial distribution function, showing peaks that correspond to shells of neighboring atoms at specific distances from the absorbing atom. By fitting this data, one can extract key structural parameters. For a metal diphenylphosphinodithioate complex, EXAFS could precisely determine the metal-sulfur (M-S) bond distance, the coordination number of sulfur atoms around the metal, and even identify more distant neighbors like phosphorus (M-P) or carbon atoms from the phenyl rings.
Table 4: Hypothetical EXAFS Fitting Parameters for a Ni(II) diphenylphosphinodithioate Complex
| Absorber-Scatterer Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|
| Ni-S | 4 | 2.25 | 0.004 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition, empirical formula, and the chemical and electronic state of the elements within a material. When a sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.
For a metal diphenylphosphinodithioate complex, XPS can be used to:
Confirm Elemental Composition: Detect the presence of the metal (M), sulfur (S), phosphorus (P), carbon (C), and oxygen (O, if present).
Determine Oxidation States: The binding energy of a core-level peak shifts with the oxidation state of the atom. For example, the M 2p peak can confirm the oxidation state of the metal center (e.g., Ni(II) vs. Ni(0)). Shifts in the S 2p and P 2p binding energies can provide information about the nature of the M-S and P-S bonds. measurlabs.com Studies on zinc dialkyl dithiophosphate (ZDDP) have shown that the P 2p binding energy can distinguish between different phosphate (B84403) environments. researchgate.net
Analyze Chemical Environment: High-resolution scans of individual elemental peaks can reveal subtle differences in chemical bonding. For instance, the S 2p spectrum can be deconvoluted to distinguish between sulfur atoms bonded to the metal and potentially other forms of sulfur if degradation has occurred.
Table 5: Typical Binding Energies for Elements in Dithiophosphate/Dithiophosphinate Complexes
| Element | Core Level | Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Metal (e.g., Zn) | Zn 2p₃/₂ | ~1022 | Oxidation State, Presence of Zn |
| Sulfur | S 2p | ~162-164 | M-S bonding, Sulfide (B99878) vs. Sulfate |
| Phosphorus | P 2p | ~133-135 | P-S and P-C/P-O bonding |
| Oxygen | O 1s | ~531-533 | Presence of oxides or counter-ions |
Iv. Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles and Coordination Modes
The design of Morpholine (B109124) diphenylphosphinodithioate as a ligand is predicated on the well-established coordinating ability of the dithiophosphinate group, modified by the presence of the morpholine substituent. This combination gives rise to specific coordination behaviors.
The diphenylphosphinodithioate anion, [S₂P(C₆H₅)₂]⁻, is the core coordinating moiety of the ligand. It characteristically functions as a bidentate chelating agent, meaning it binds to a central metal atom through two of its donor atoms simultaneously. libretexts.orglibretexts.org In this case, the two sulfur atoms donate electron pairs to the metal, forming a stable four-membered chelate ring (M-S-P-S). researchgate.net This bidentate chelation is a common and robust coordination mode for dithiophosphinate and related 1,1-dithiolate ligands, leading to the formation of thermodynamically stable metal complexes. libretexts.orgcsbsju.edu The chelate effect, where a multidentate ligand binds more strongly than multiple monodentate ligands, contributes significantly to the stability of these structures. libretexts.orgcsbsju.edu
The morpholine group, with its chemical formula O(CH₂CH₂)₂NH, introduces a nitrogen atom that possesses a lone pair of electrons and can potentially act as a donor site. wikipedia.orgnih.gov In coordination chemistry, nitrogen-based ligands are ubiquitous and play a crucial role in the structure and function of metal complexes. tue.nlmdpi.com However, the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to similar secondary amines like piperidine. wikipedia.org
In the context of Morpholine diphenylphosphinodithioate, the primary coordination is expected to occur through the "soft" sulfur atoms of the dithiophosphinate group, which have a high affinity for many transition metals. researchgate.net The "harder" nitrogen atom of the morpholine moiety is less likely to compete with the sulfur atoms for coordination to the same metal center, especially with softer metal ions. It is plausible that the morpholine nitrogen could remain uncoordinated or participate in weaker interactions, such as hydrogen bonding in the solid state. Alternatively, it could potentially act as a bridging ligand between two different metal centers or exhibit hemilabile behavior, where it reversibly coordinates and de-coordinates from the metal center.
Stereoelectronic effects, which encompass both steric hindrance and electronic properties, are critical in determining the final geometry of the metal complexes. rsc.org
Steric Effects: The two phenyl groups attached to the phosphorus atom are bulky and create significant steric hindrance around the coordination sphere. This bulk can influence the number of ligands that can fit around a metal center and can dictate the adoption of specific geometries (e.g., tetrahedral vs. square planar for a four-coordinate complex) to minimize steric repulsion.
Complexation with Transition Metals
The reaction of this compound with transition metal salts leads to the formation of coordination complexes. These can be broadly classified as homoleptic, containing only one type of ligand, or heteroleptic, containing a mixture of different ligands. youtube.com
The synthesis of metal complexes with dithiophosphinate ligands is generally straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent. nih.gov
Homoleptic Complexes: These complexes have the general formula [M(S₂PR₂)n] and consist of a central metal ion (M) coordinated exclusively to multiple this compound ligands. rsc.orgunica.it For a divalent metal ion (M²⁺), a neutral complex would be formed with two singly charged dithiophosphinate ligands, resulting in a formula of [M(this compound)₂]. The geometry of such complexes (e.g., tetrahedral or square planar) would depend on the d-electron configuration of the metal ion and the steric bulk of the ligands. researchgate.net
Heteroleptic Complexes: These are mixed-ligand complexes where the metal is coordinated to this compound and at least one other type of ligand. nih.govresearchgate.net For instance, in the presence of other donor molecules like phosphines, amines, or pyridines, heteroleptic species such as [M(this compound)₂(L)m] can be formed. The formation of heteroleptic versus homoleptic complexes can be controlled by the stoichiometry of the reactants and the relative coordinating strengths of the ligands. rsc.org
Below is a representative table of plausible coordination complexes that could be formed with divalent first-row transition metals, based on the known chemistry of dithiophosphinates.
| Metal Ion (M²⁺) | d-Electron Count | Plausible Homoleptic Complex Formula | Common Coordination Geometry |
|---|---|---|---|
| Mn(II) | d⁵ | [Mn(S₂P(Ph)₂(Morph))₂] | Tetrahedral |
| Fe(II) | d⁶ | [Fe(S₂P(Ph)₂(Morph))₂] | Tetrahedral |
| Co(II) | d⁷ | [Co(S₂P(Ph)₂(Morph))₂] | Tetrahedral |
| Ni(II) | d⁸ | [Ni(S₂P(Ph)₂(Morph))₂] | Square Planar or Tetrahedral |
| Cu(II) | d⁹ | [Cu(S₂P(Ph)₂(Morph))₂] | Square Planar |
| Zn(II) | d¹⁰ | [Zn(S₂P(Ph)₂(Morph))₂] | Tetrahedral |
Note: (Ph) represents a phenyl group and (Morph) represents the morpholine substituent.
The electronic environment of the metal ion in a complex is fundamental to its properties. Transition metals can exist in multiple oxidation states, and their d-electrons can be arranged in different spin states (high-spin or low-spin). libretexts.orgwikipedia.org
Spin States: For transition metal ions with d-electron configurations from d⁴ to d⁷ in an octahedral field, or d⁸ in a square planar field, there is a possibility of either a high-spin or a low-spin configuration. wikipedia.org The choice between these is determined by the balance between the crystal field splitting energy (Δ) and the spin-pairing energy. wikipedia.org Dithiophosphinate ligands are generally considered weak-field ligands, which typically results in smaller crystal field splitting. Consequently, they often form high-spin complexes with first-row transition metals. studentvip.com.au The spin state of a complex can be determined experimentally by measuring its magnetic susceptibility. A paramagnetic complex contains unpaired electrons, while a diamagnetic complex has none. studentvip.com.au
The table below summarizes the expected spin states for common divalent transition metal complexes in a tetrahedral geometry, which is often favored by weak-field ligands like dithiophosphinates.
| Metal Ion (M²⁺) | d-Electron Count | Geometry | Expected Spin State | Number of Unpaired Electrons |
|---|---|---|---|---|
| Mn(II) | d⁵ | Tetrahedral | High-spin | 5 |
| Fe(II) | d⁶ | Tetrahedral | High-spin | 4 |
| Co(II) | d⁷ | Tetrahedral | High-spin | 3 |
| Ni(II) | d⁸ | Tetrahedral | High-spin | 2 |
| Cu(II) | d⁹ | (Distorted) Tetrahedral/Square Planar | N/A | 1 |
| Zn(II) | d¹⁰ | Tetrahedral | N/A (Diamagnetic) | 0 |
Reactivity of Coordinated Ligands
The reactivity of dithiophosphinate ligands, once coordinated to a metal center, is a nuanced area of study. Generally, the P=S bonds of the dithiophosphinate moiety are relatively stable. However, the organic substituents on the phosphorus atom can potentially undergo reactions. In the case of this compound, the morpholine and phenyl groups offer sites for potential reactivity, although such studies for this specific ligand are not prominently documented. For analogous dithiophosphinate complexes, reactivity studies are often focused on the stability of the metal-sulfur bond and the influence of the ligand on the redox properties of the metal center.
Complexation with Main Group Elements
Dithiophosphinate ligands readily form complexes with a variety of main group elements. The structural chemistry of these complexes is diverse and depends on the size, oxidation state, and coordination preferences of the central metal atom.
Formation and Structural Characteristics of Main Group Metal Complexes
Complexes of main group metals with dithiophosphinate ligands are typically synthesized by reacting a salt of the main group metal with an alkali metal or ammonium (B1175870) salt of the dithiophosphinate. The resulting complexes can be monomeric, dimeric, or polymeric in nature. For instance, with elements like tin and lead, a variety of structures have been observed with related dithiophosphinate ligands, often featuring tetrahedral or distorted tetrahedral geometries around the metal center. The dithiophosphinate ligand can act as a bidentate chelating agent or as a bridging ligand connecting multiple metal centers.
Unique Coordination Chemistry of Post-Transition Metals
Post-transition metals, such as cadmium, mercury, and lead, being "softer" Lewis acids, exhibit a strong affinity for the "soft" sulfur donors of dithiophosphinate ligands. This interaction often leads to the formation of stable complexes. The coordination geometries around these metals can be varied, with examples of tetrahedral, square planar, and higher coordination numbers being reported for analogous dithiophosphinate complexes. The specific nature of the organic substituents on the phosphorus atom can influence the steric and electronic properties of the ligand, thereby affecting the final structure and stability of the complex.
Complexation with Lanthanides and Actinides
The complexation of dithiophosphinate ligands with f-block elements is of significant interest, particularly in the context of nuclear fuel reprocessing and waste management due to their ability to selectively extract actinides over lanthanides.
Stoichiometry and Solution-Phase Speciation of f-Block Metal Complexes
Studies on various dithiophosphinate ligands have shown that they typically form neutral complexes with trivalent lanthanides and actinides with a general stoichiometry of ML3, where M is the metal ion and L is the dithiophosphinate ligand. However, the formation of other species, such as ML2+, ML4-, and adducts with solvent molecules, can occur depending on the reaction conditions, the specific metal, and the nature of the dithiophosphinate. Solution-phase studies, often employing techniques like slope analysis from solvent extraction data, UV-Vis spectroscopy, and NMR spectroscopy, are crucial for elucidating the speciation of these complexes in solution. For some dithiophosphinate systems, the predominant extracted species has been identified as a 1:3 metal-ligand complex.
Role in Selectivity for Actinium/Lanthanide Separation Technologies
The selective separation of minor actinides (e.g., americium and curium) from lanthanides is a challenging yet crucial step in advanced nuclear fuel cycles. Dithiophosphinates have emerged as promising extractants for this purpose. The selectivity is attributed to the subtle differences in the nature of the metal-ligand bond between actinides and lanthanides. The interaction between the "softer" actinide ions and the "soft" sulfur donor atoms of the dithiophosphinate ligand is thought to have a more covalent character compared to the predominantly ionic interaction with the "harder" lanthanide ions. This difference in bonding affinity forms the basis for their separation. The separation factor, which is a measure of the selectivity, can be influenced by the substituents on the dithiophosphinate ligand. Electron-withdrawing groups can, for instance, enhance the acidity of the ligand and affect its extraction behavior. While the potential of this compound in this application can be inferred, specific data on its performance is not widely reported.
V. Theoretical and Computational Chemistry Investigations
Advanced Computational Methodologies
Advanced computational techniques are instrumental in building a comprehensive understanding of "Morpholine diphenylphosphinodithioate," from its interaction with light to its potential as a ligand for biological targets. These methods allow for the exploration of chemical phenomena that are often difficult or impossible to observe through experimental means alone.
Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic excited states of molecules. nih.govnih.gov This quantum mechanical method is an extension of Density Functional Theory (DFT) and is particularly adept at predicting the absorption and emission spectra of compounds like "this compound." nih.gov
The application of TD-DFT would begin with the optimization of the ground-state geometry of "this compound." Subsequently, TD-DFT calculations would be performed to determine the vertical excitation energies, which correspond to the absorption of light. These calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. researchgate.net The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net For instance, hybrid functionals that incorporate a portion of Hartree-Fock exchange often provide more accurate results for electronic spectra. researchgate.net
Beyond absorption spectra, TD-DFT can also be used to probe the nature of the electronic transitions. By analyzing the molecular orbitals involved in the excitations, it is possible to characterize them as, for example, π→π* or n→π* transitions. This information is crucial for understanding the photophysical behavior of the molecule, including its potential for fluorescence or phosphorescence. Furthermore, TD-DFT can be employed to optimize the geometries of excited states, providing insights into the relaxation processes that occur after photoexcitation and helping to elucidate the mechanisms of photodecomposition or other photochemical reactions.
A hypothetical TD-DFT study on "this compound" might involve screening a variety of functionals and basis sets to benchmark the computational results against experimental data if available. The results could be tabulated to compare the predicted λmax and oscillator strengths for the lowest-lying electronic transitions.
Table 1: Illustrative TD-DFT Results for Vertical Excitation Energies of Morpholine (B109124) diphenylphosphinodithioate
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 320 | 0.05 | HOMO-1 → LUMO |
| S0 → S2 | 295 | 0.12 | HOMO → LUMO |
| S0 → S3 | 260 | 0.45 | HOMO → LUMO+1 |
Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.
While quantum mechanical methods like TD-DFT are powerful, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more computationally efficient alternative by treating molecules as a collection of atoms held together by springs, representing chemical bonds. The potential energy of the system is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions.
For a molecule like "this compound," a standard force field such as the Generalized Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) could be used as a starting point. aip.orgnih.gov However, for accurate simulations, it is often necessary to develop specific parameters for the unique chemical moieties within the molecule, particularly the dithiophosphinate core. This process, known as force field parameterization, typically involves fitting the MM potential energy function to high-level quantum mechanical calculations of molecular geometries, vibrational frequencies, and potential energy surfaces. nih.govrobinbetz.com
The conformational landscape of the morpholine ring is a key aspect that can be investigated using MM simulations. The morpholine ring can exist in different conformations, such as chair and boat forms, with the substituent at either an axial or equatorial position. nih.govresearchgate.netacs.org MM simulations can predict the relative energies of these conformers and the energy barriers for their interconversion.
Table 2: Hypothetical Conformational Analysis of this compound using Molecular Mechanics
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-N-C-C) |
| Chair (Equatorial) | 0.00 | 55.2 |
| Chair (Axial) | 2.5 | -54.8 |
| Twist-Boat | 5.8 | 30.1 |
Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgnih.gov This method is widely used in drug discovery to predict how a small molecule, such as "this compound," might interact with a biological target, typically a protein or enzyme. nih.gov
The process involves generating a three-dimensional structure of the ligand ("this compound") and the target protein. The ligand is then placed in the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. biorxiv.org
Given that many organophosphorus compounds are known to interact with enzymes like acetylcholinesterase, a hypothetical docking study could investigate the binding of "this compound" to this enzyme. nih.govnih.gov The morpholine and diphenylphosphino moieties could play significant roles in the binding interaction, potentially forming hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the amino acid residues in the active site of the enzyme. nih.gov The results of such a study could provide insights into the potential biological activity of the compound and guide the design of more potent inhibitors.
Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | TYR 121, TRP 279, SER 200 |
| 2 | -8.2 | PHE 330, HIS 440 |
| 3 | -7.9 | GLY 118, GLY 119 |
Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.
Establishment of Structure-Property Relationships through Computational Modeling
A central goal of computational chemistry is to establish clear relationships between the chemical structure of a molecule and its macroscopic properties. For "this compound" and its derivatives, this can be achieved through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. researchgate.netspringernature.com
QSAR/QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.govwright.edu To develop a QSAR model, a dataset of compounds with known activities is required. A variety of molecular descriptors are then calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.govbenthamdirect.com
For "this compound," a QSAR study could be designed to explore how modifications to the phenyl rings or the morpholine moiety affect a particular biological activity, such as insecticidal potency. nih.gov For example, descriptors related to hydrophobicity (e.g., logP) and electronic properties (e.g., partial charges on key atoms) could be correlated with the observed activity. The resulting QSAR model could then be used to virtually screen a library of related compounds and prioritize the most promising candidates for synthesis and experimental testing.
Table 4: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Compound | logP | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Activity |
| Analog 1 | 3.5 | 4.2 | -6.8 | 5.2 |
| Analog 2 | 4.1 | 3.9 | -7.1 | 6.5 |
| Analog 3 | 3.8 | 4.5 | -6.5 | 5.8 |
Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.
Vi. Advanced Applications in Materials Science Research
Precursors for Advanced Functional Materials Synthesis
The thermal decomposition of single-source precursors is a widely utilized method for the controlled synthesis of a variety of advanced materials. Morpholinodithioate-based compounds have shown promise in this area due to their stability and ability to decompose cleanly into desired material phases.
Morpholinodithioate complexes have been successfully employed as single-source precursors for the deposition of metal sulfide (B99878) thin films. A notable example is the use of bis-(morpholinodithioato-s,s')-Mo for the deposition of molybdenum sulfide (MoS₂) thin films using the Metal Organic Chemical Vapour Deposition (MOCVD) technique. In a study, this precursor was utilized to deposit MoS₂ films on sodalime glass substrates at a temperature of 420°C tum.de.
The resulting thin films were characterized to understand their composition, structure, and properties. Rutherford Backscattering Spectroscopy (RBS) confirmed the stoichiometry of the films, while X-ray Diffractometry (XRD) indicated a parallel orientation of the basal plane to the substrate surface, a crucial feature for applications in electronics and catalysis tum.de. Scanning Electron Microscopy (SEM) revealed a layered structure with grain sizes less than 2 µm tum.de. The optical properties of the films were also investigated, with Ultraviolet-Visible Spectroscopy determining a direct optical band gap of 1.77 eV tum.de.
Table 1: Properties of Molybdenum Sulfide Thin Film from a Morpholinodithioate Precursor tum.de
| Property | Value |
| Deposition Technique | MOCVD |
| Precursor | bis-(morpholinodithioato-s,s')-Mo |
| Deposition Temperature | 420°C |
| Optical Band Gap | 1.77 eV |
| Film Orientation | Basal plane parallel to substrate |
| Grain Size | < 2 µm |
This application highlights the potential of morpholinodithioate-based precursors in fabricating thin films of transition metal dichalcogenides, which are of significant interest for next-generation electronics, optoelectronics, and catalytic applications.
While specific research on the use of "Morpholine diphenylphosphinodithioate" for the synthesis of quantum dots (QDs) and nanocrystals is limited in publicly available literature, the broader class of dithiophosphinate and dithiocarbamate complexes has been explored as single-source precursors for such nanomaterials. These precursors offer a convenient route to metal sulfide nanoparticles, as the metal and sulfur are present in a single molecule, allowing for better control over stoichiometry and nucleation/growth kinetics.
The general approach involves the thermal decomposition of the precursor in a high-boiling point solvent in the presence of capping agents. The tunable properties of the resulting quantum dots and nanocrystals, such as their size and photoluminescence, are influenced by reaction parameters like temperature, time, and the nature of the capping ligands.
For instance, the synthesis of various metal sulfide nanocrystals has been achieved using dithiocarbamate complexes, which share structural similarities with morpholinodithioates acs.orgrsc.orgnih.gov. This suggests that morpholine (B109124) diphenylphosphinodithioate could potentially serve as a precursor for the synthesis of metal sulfide quantum dots and nanocrystals, although specific experimental validation is not yet available in the literature.
Catalysis and Organocatalysis
The application of "this compound" in catalysis is not extensively documented in current research. However, the constituent functional groups—the morpholine moiety and the diphenylphosphino group—are well-established in the design of various catalytic systems.
Phosphine ligands are fundamental in homogeneous catalysis, primarily due to their ability to coordinate with a wide range of transition metals and influence the electronic and steric environment of the metal center cfmot.ded-nb.inforesearchgate.netresearchgate.net. The diphenylphosphino group in "this compound" suggests its potential as a ligand in homogeneous catalysis. The electronic properties of the phosphorus atom can be tuned by the substituents, which in turn affects the activity and selectivity of the metal catalyst.
While there is no specific data on "this compound" as a catalyst, the broader class of phosphine-containing ligands is crucial in numerous catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations cfmot.de.
Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction products. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a solution to this problem. Given the structure of "this compound," several heterogenization strategies could be envisioned.
For example, the morpholine or phenyl groups could be functionalized to allow for covalent attachment to a solid support such as silica, polymers, or metal-organic frameworks. This would result in a solid catalyst that retains the active catalytic center while being easily recoverable and reusable. While specific examples involving "this compound" are not available, this remains a plausible area for future research.
Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. The investigation of catalytic reaction mechanisms involving phosphine ligands often involves a combination of experimental techniques (e.g., NMR, IR spectroscopy, X-ray crystallography) and computational studies. These studies can elucidate the structure of the active catalytic species, the elementary steps of the catalytic cycle, and the factors that control the reaction's selectivity and efficiency.
Although no specific catalytic reaction mechanisms involving "this compound" have been reported, any future catalytic applications of this compound would necessitate such mechanistic investigations to understand its behavior and to rationally design more effective catalysts.
Separation Technologies
This compound, a member of the dithiophosphinate class of organophosphorus compounds, demonstrates significant potential as a selective extractant in various separation processes. Its molecular structure, featuring both a morpholine ring and diphenylphosphinodithioate group, imparts unique coordination properties that enable it to form stable complexes with specific metal ions. This selectivity is crucial for its application in complex matrices where the target metals are often present in low concentrations alongside a multitude of other elements.
The recovery of precious metals such as gold (Au) and palladium (Pd) from primary ores, as well as from secondary sources like electronic waste, is of immense economic and environmental importance. Solvent extraction, a hydrometallurgical technique, is a widely employed method for this purpose, and the effectiveness of this process is heavily reliant on the selectivity of the extractant used.
Dithiophosphinates, the class of compounds to which this compound belongs, have shown considerable promise in the selective extraction of precious metals. Research into related compounds has demonstrated high extraction efficiencies for gold and palladium from acidic chloride solutions. For instance, studies on analogous dithiophosphinate extractants have reported the ability to achieve over 90% extraction of Au(III) and Pd(II). The selectivity of these compounds is attributed to the "soft" nature of the sulfur donor atoms in the dithiophosphinate group, which show a strong affinity for "soft" metal ions like gold and palladium.
While specific quantitative data for this compound in the extraction of a full range of precious metals is not extensively documented in publicly available literature, the general behavior of diphenylphosphinodithioate derivatives provides a strong indication of its potential. The extraction process typically involves the formation of a neutral complex between the metal ion and the deprotonated dithiophosphinate ligand, which is then soluble in an organic solvent.
The table below illustrates the typical performance of dithiophosphinate extractants in the separation of gold and palladium from a mixed metal solution, highlighting the high selectivity achievable.
| Metal Ion | Initial Concentration (mg/L) | Extraction Efficiency (%) |
| Au(III) | 100 | > 95 |
| Pd(II) | 100 | > 95 |
| Pt(IV) | 100 | < 10 |
| Cu(II) | 1000 | < 5 |
| Ni(II) | 1000 | < 5 |
| Fe(III) | 1000 | < 5 |
| This interactive table showcases representative data for dithiophosphinate extractants in a typical solvent extraction scenario. |
Further research focusing specifically on the kinetics and thermodynamics of this compound in precious metal extraction would be invaluable for optimizing industrial-scale recovery processes.
The management of high-level nuclear waste is a critical challenge for the sustainability of nuclear energy. A key aspect of advanced nuclear fuel cycles is the partitioning and transmutation (P&T) strategy, which involves separating long-lived minor actinides (such as americium and curium) from the more abundant lanthanide fission products. This separation is notoriously difficult due to the similar ionic radii and chemical properties of trivalent actinides and lanthanides.
Dithiophosphinic acids have emerged as a highly promising class of extractants for this challenging separation. iaea.org They exhibit a remarkable selectivity for actinides over lanthanides, a phenomenon attributed to the slightly greater covalent character in the bonding between the "soft" sulfur donor atoms of the ligand and the trivalent actinide ions compared to the lanthanide ions. researchgate.net
Research on aromatic dithiophosphinic acids, which are structurally related to this compound, has demonstrated the potential for achieving high separation factors (SF), which is a measure of the selectivity of the extractant for one metal ion over another. For instance, studies have shown that certain dithiophosphinic acids can achieve Am(III)/Eu(III) separation factors of several hundred to even over a thousand in nitric acid solutions, which are representative of the conditions in nuclear waste streams. researchgate.net
The extraction mechanism is generally believed to involve the formation of a charge-neutral complex between the trivalent metal ion and three deprotonated dithiophosphinate ligands. The efficiency of the extraction and the resulting separation factor can be influenced by various factors, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent.
The following table presents typical separation factors achieved with dithiophosphinic acid extractants in the separation of Americium(III) from Europium(III), a common surrogate for trivalent lanthanides in research studies.
| Extractant System | Aqueous Phase | Distribution Ratio D(Am) | Distribution Ratio D(Eu) | Separation Factor (SF Am/Eu) |
| Aromatic Dithiophosphinic Acid + Synergist | 0.5 M HNO₃ | 15.0 | 0.15 | 100 |
| Bis(chlorophenyl)dithiophosphinic acid + TOPO | 0.2 M HNO₃ | 152 | ~5 | ~30 |
| This interactive table presents representative data for the separation of Americium from Europium using dithiophosphinic acid-based solvent systems. iaea.org |
The high selectivity of dithiophosphinates like this compound makes them strong candidates for integration into advanced reprocessing flowsheets, potentially leading to more efficient and sustainable management of nuclear waste. Further investigations into the radiation stability and long-term performance of this specific compound are crucial for its practical application in the nuclear industry.
Vii. Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of Morpholine (B109124) diphenylphosphinodithioate will likely prioritize environmentally benign methods. Current trends in organophosphorus chemistry focus on moving away from hazardous reagents and solvents. rsc.orgresearchgate.netrsc.orgresearchgate.net Future methodologies could include:
Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-derived solvents.
Catalytic Approaches: Employing catalytic systems to reduce energy consumption and improve reaction efficiency and selectivity. rsc.org
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the morpholine or diphenylphosphine (B32561) moieties.
A comparative look at general sustainable approaches is presented in the table below.
| Green Chemistry Principle | Traditional Approach | Potential Future Approach for Morpholine Diphenylphosphinodithioate |
| Solvent Use | Chlorinated solvents, volatile organic compounds | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions |
| Reagent Stoichiometry | Use of stoichiometric, often hazardous, reagents | Catalytic amounts of less toxic metals or organocatalysts |
| Energy Consumption | High-temperature reflux | Microwave-assisted synthesis, photochemical methods |
| Waste Generation | Significant byproduct formation | Atom-economic reactions, recyclable catalysts |
Exploration of Novel Coordination Modes and Ligand Architectures
Dithiophosphinate ligands are known for their versatile coordination chemistry. researchgate.net Future research on this compound could explore:
Polymetallic Complexes: Investigating the formation of complexes with multiple metal centers, which could exhibit interesting magnetic or catalytic properties.
Hemilabile Behavior: The morpholine group contains oxygen and nitrogen atoms that could potentially coordinate to a metal center in a reversible manner, influencing the catalytic activity of the complex.
Supramolecular Assemblies: Utilizing non-covalent interactions to build complex, multi-component architectures with specific functions.
Ligand Modification: Synthesizing derivatives of this compound with additional functional groups to tune its electronic and steric properties for specific applications. nih.govrsc.orgresearchwithrutgers.comnih.gov
Integration into Hybrid Organic-Inorganic Materials Systems
The incorporation of phosphinodithioate ligands into hybrid materials is a growing area of research. nih.gov For this compound, this could involve:
Metal-Organic Frameworks (MOFs): Using the ligand as a building block for the construction of porous MOFs for applications in gas storage, separation, or catalysis.
Functionalized Nanoparticles: Grafting the ligand onto the surface of metal or metal oxide nanoparticles to enhance their stability, dispersibility, and functionality.
Polymer Composites: Incorporating the compound into polymer matrices to create materials with enhanced thermal, mechanical, or optical properties.
The table below outlines potential hybrid material systems incorporating this compound.
| Hybrid Material Type | Potential Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Bridging ligand connecting metal nodes | Gas storage, catalysis, sensing |
| Functionalized Nanoparticles | Surface passivating and functionalizing agent | Drug delivery, bio-imaging, catalysis |
| Polymer Composites | Additive for enhanced properties | Flame retardants, high-performance plastics |
Advanced In Situ Spectroscopic Studies of Reaction Intermediates
Understanding reaction mechanisms is crucial for the rational design of new catalysts and processes. Future research will likely employ advanced in situ and operando spectroscopic techniques to study reactions involving this compound in real-time. wikipedia.orghidenanalytical.comacs.orgyoutube.comchemcatbio.orgresearchgate.net These techniques could include:
High-Pressure NMR and IR Spectroscopy: To identify and characterize transient intermediates in catalytic cycles under actual reaction conditions.
X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and coordination environment of metal centers in complexes of the ligand during a reaction.
Raman Spectroscopy: To monitor vibrational changes in the ligand and substrates as the reaction progresses.
These in situ techniques provide a direct window into the reaction mechanism, which is often not possible with traditional ex situ analysis. researchgate.net
Synergistic Experimental and Computational Research Approaches
The combination of experimental and computational methods is a powerful tool in modern chemistry. deepdyve.com For this compound, this synergistic approach could be used to:
Predict Reaction Outcomes: Using Density Functional Theory (DFT) calculations to predict the most likely products and reaction pathways, guiding experimental design.
Elucidate Electronic Structures: Combining spectroscopic data with computational models to gain a deeper understanding of the bonding and electronic properties of the compound and its metal complexes.
Design Novel Ligands: Computationally screening virtual libraries of modified this compound ligands to identify candidates with desired properties before undertaking their synthesis. nih.gov
This integrated approach can accelerate the discovery and development of new applications for this compound by providing a more complete picture of its chemical behavior.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for morpholine diphenylphosphinodithioate, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer :
- Synthesis : Common routes involve reacting morpholine with diphenylphosphinodithioic acid derivatives under controlled pH and temperature. Refluxing in anhydrous solvents (e.g., THF or DCM) with catalysts like triethylamine is typical .
- Characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) to confirm molecular structure, IR spectroscopy for functional groups (e.g., P=S bonds), and X-ray crystallography for stereochemical details. Elemental analysis ensures purity (>95%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts.
- Waste Disposal : Follow institutional guidelines for organophosphorus compounds. Reference toxicological profiles for morpholine derivatives (e.g., acute toxicity LD50 values) to inform risk assessments .
Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?
- Methodological Answer :
- Ligand Properties : The phosphinodithioate group acts as a bidentate ligand, with sulfur atoms donating electrons to metal centers. Computational methods (DFT) can map electron density distribution to predict binding affinity for transition metals (e.g., Pd, Pt) .
- Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry assess redox behavior and metal-ligand stability constants .
Advanced Research Questions
Q. What experimental design strategies can address low reproducibility in synthesizing this compound complexes?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting yield. Statistical tools (ANOVA) identify significant factors .
- Quality Control : Implement in-situ monitoring (e.g., HPLC) to track reaction progress and intermediate stability .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Cross-validate findings using multiple techniques (e.g., comparing NMR with X-ray data). Reference databases (Cambridge Structural Database) for crystallographic benchmarks .
- Error Analysis : Investigate solvent effects on chemical shifts or crystal packing artifacts. Collaborative replication studies mitigate instrumentation bias .
Q. What mechanistic insights explain the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying ligand/metal ratios. Isotopic labeling (<sup>34</sup>S) traces sulfur participation in transition states .
- Theoretical Modeling : MD simulations elucidate steric and electronic contributions to catalytic turnover .
Q. How can the environmental impact of this compound be assessed during disposal or accidental release?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
